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molecular formula C3H7NO B166681 Propionamide CAS No. 79-05-0

Propionamide

Cat. No. B166681
M. Wt: 73.09 g/mol
InChI Key: QLNJFJADRCOGBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04220646

Procedure details

The 1-chlorocarbonyl-4-propionylpiperazine used as starting material can be prepared as follows. Anhydrous piperazine (120 g.) and propionamide (m.p. 80° C., 102 g.) in anhydrous xylene (100 cm3) are heated under reflux for 48 hours in the presence of iodine (0.9 g.) to give 1-propionylpiperazine hydrochloride (153.0 g.), m.p. 165° C. 1-Propionylpiperazine is liberated from its hydrochloride by the action of an excess of ammonia in diethyl ether. The ammonium chloride formed is separated by filtration and the 1-propionylpiperazine is isolated by evaporation of the ether.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
Quantity
102 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0.9 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1]C([N:4]1[CH2:9][CH2:8][N:7]([C:10](=[O:13])[CH2:11][CH3:12])[CH2:6][CH2:5]1)=O.N1CCNCC1.C(N)(=O)CC>C1(C)C(C)=CC=CC=1.II>[ClH:1].[C:10]([N:7]1[CH2:8][CH2:9][NH:4][CH2:5][CH2:6]1)(=[O:13])[CH2:11][CH3:12] |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)N1CCN(CC1)C(CC)=O
Step Two
Name
Quantity
120 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
102 g
Type
reactant
Smiles
C(CC)(=O)N
Name
Quantity
100 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Three
Name
Quantity
0.9 g
Type
catalyst
Smiles
II

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be prepared

Outcomes

Product
Name
Type
product
Smiles
Cl.C(CC)(=O)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 153 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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